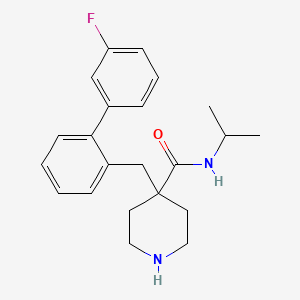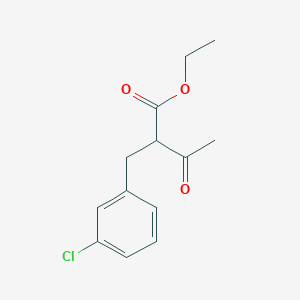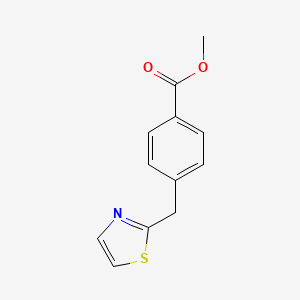
Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis : Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate and related compounds are used in synthesizing various heterocyclic compounds. These syntheses are crucial in creating diverse molecular structures for potential applications in drug discovery and materials science. For instance, keto–enol tautomers of 2-Thiazolyl- were used to synthesize fused-ring heterocycles, indicating the compound's utility in forming complex molecular architectures (Silva, Henry, & Pittman, 2012).
Role in Medicinal Chemistry
- Building Blocks in Drug Discovery : These compounds serve as vital building blocks in medicinal chemistry. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the use of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate-related structures in creating new compounds for drug development (Durcik et al., 2020).
Biological Activity Studies
- Antiproliferative Effects : Some derivatives of these compounds exhibit significant biological activities, such as antiproliferative effects against human leukemic cells. This illustrates the potential of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate derivatives in the field of cancer research and therapy (Kumar et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Applications : Thiazole derivatives, closely related to methyl 4-(1,3-thiazol-2-ylmethyl)benzoate, have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion (Quraishi & Sharma, 2005).
Spectroscopy and Molecular Studies
- Spectroscopic Investigations : These compounds have been studied for their spectroscopic properties, particularly in relation to molecular aggregation and fluorescence effects. Such studies are crucial for understanding the molecular behavior of these compounds, which can have implications in various fields including materials science and biology (Matwijczuk et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(1,3-thiazol-2-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJEMFQDVAATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiazol-2-ylmethyl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

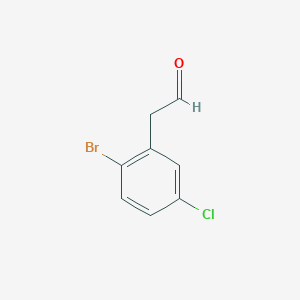
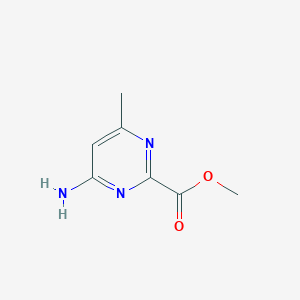
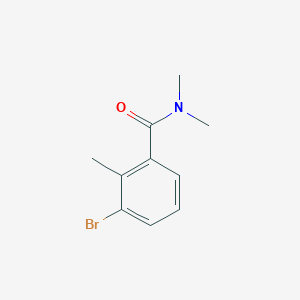
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
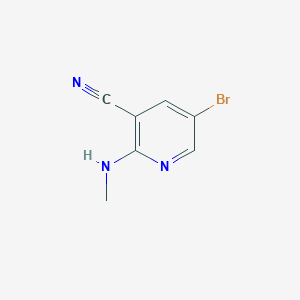
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
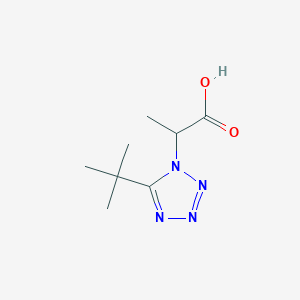

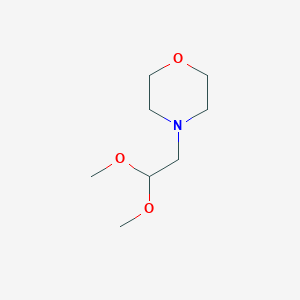
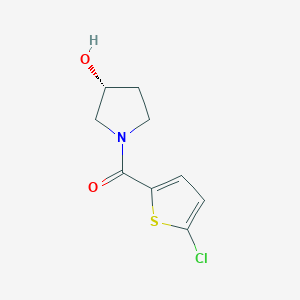
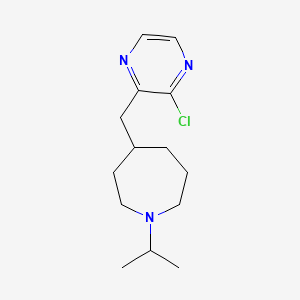
![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
